2-{1-cyclohexyl-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol
Overview
Description
2-{1-cyclohexyl-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C23H34N4O and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.27326172 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Complex Synthesis and Biological Activities : Studies have described the synthesis and characterization of complex molecules involving pyrazole and piperazine derivatives, demonstrating their potential in producing novel compounds with significant biological activities. For example, the synthesis of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes have shown potent in vitro cytotoxic activity against human promyelocytic leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).
One-Pot Syntheses : The facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines highlight the versatility of pyrazole derivatives in creating complex molecules that could serve as precursors for further chemical transformations (Latif et al., 2003).
Biological Activity
Antimicrobial and Antitumor Activity : Various derivatives of pyrazole and piperazine have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, new pyridine derivatives containing pyrazolyl moiety have been assessed for antimicrobial activities, providing a foundation for the development of novel therapeutic agents (El‐Emary et al., 2005).
Catalytic and Oxidative Properties : Copper(II) complexes involving N-heterocycle-sulfonated Schiff bases have demonstrated catalytic properties in hydrocarbon oxidation, suggesting the utility of pyrazole and piperazine derivatives in catalysis and industrial applications (Hazra et al., 2019).
Properties
IUPAC Name |
2-[1-cyclohexyl-4-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-19-16-22(27-12-5-11-24-27)9-8-20(19)17-25-13-14-26(23(18-25)10-15-28)21-6-3-2-4-7-21/h5,8-9,11-12,16,21,23,28H,2-4,6-7,10,13-15,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICZQJNEFVAPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CN3CCN(C(C3)CCO)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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